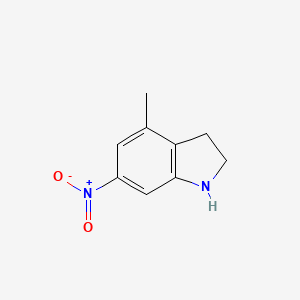

4-Methyl-6-nitroindoline

説明

Overview of Indoline (B122111) Core Structure in Natural and Synthetic Compounds

The indoline core is a bicyclic heterocyclic organic compound with the chemical formula C₈H₉N. cacheby.com It consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing ring that is saturated at the 2,3-position. cacheby.com This structure is the reduced form of indole (B1671886), a ubiquitous component in biologically active natural products. chemshuttle.com The indoline skeleton is present in numerous alkaloids, which are naturally occurring compounds often exhibiting significant physiological activity. synhet.commdpi.com Synthetic strategies to create the indoline core are a major focus of chemical research, aiming to produce these important structures efficiently. synhet.com

Heterocyclic Nature and Aromaticity

Indoline is classified as an aromatic heterocyclic compound. cacheby.com It features a bicyclic structure where a benzene ring is fused to a pyrrolidine (B122466) ring. aladdin-e.com While the benzene part of the molecule is fully aromatic, the five-membered nitrogen-containing ring is saturated, distinguishing it from its fully aromatic counterpart, indole. cacheby.comacs.org Indole possesses a planar structure with 10 π-electrons, adhering to Hückel's rule for aromaticity. tandfonline.com In contrast, the non-aromaticity of the pyrrolidine ring in indoline imparts different reactivity and conformational flexibility, which can be strategically exploited in chemical synthesis and drug design. The lone pair of electrons on the nitrogen atom is generally more available for chemical reactions compared to indole, where it is part of the aromatic system. acs.org

Tautomeric Forms and Their Implications

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key characteristic of related indole structures. rsc.orgmatrixscientific.com For instance, indole-3-pyruvic acid exists in a keto-enol equilibrium, which is believed to be crucial for its pharmacological effects. rsc.orgvulcanchem.com In the case of indoline derivatives, such as indoline-2-thiones, tautomerism between the thione (C=S) and thiol (-SH) forms has been observed in solution. sigmaaldrich.com The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the indoline ring. This has significant implications for the compound's reactivity, stability, and how it interacts with biological targets.

Importance of Indoline Scaffolds in Medicinal Chemistry and Drug Discovery

The indoline scaffold is considered a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. bhu.ac.in Indoline-containing compounds have shown a wide array of biological activities, including antibacterial, anticancer, and resistance-modifying properties. rsc.org The structural versatility of the indoline ring allows for the introduction of various substituents, significantly altering the compound's biological activity and enabling the development of new drugs with improved efficacy and safety. researchgate.netnih.gov For example, different indoline derivatives have been investigated as kinase inhibitors for cancer therapy and as agents targeting serotonin (B10506) receptors. chemshuttle.comsigmaaldrich.com

Contextualization of Nitro-substituted Indolines within Indole Chemistry

Nitro-substituted indolines are a specific class of compounds that have garnered significant interest. The introduction of a nitro group (–NO₂) onto the indoline ring system dramatically influences its electronic properties. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the entire molecule. In the broader context of indole chemistry, nitration is a common electrophilic substitution reaction. bhu.ac.in However, the conditions for nitration must be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions.

Nitroindolines serve as valuable synthetic intermediates. synhet.com The nitro group can be readily reduced to an amino group (–NH₂), which then provides a chemical handle for a wide range of further modifications, allowing for the construction of complex molecular architectures. This versatility makes nitroindolines, including 6-nitroindoline, key reactants in the synthesis of compounds with potential applications as anticancer agents, melatonin (B1676174) receptor antagonists, and antiarrhythmic agents. sigmaaldrich.com

Rationale for Focused Research on 4-Methyl-6-nitroindoline

The specific compound this compound (CAS No. 1588441-27-3) is a research chemical and pharmaceutical intermediate. synhet.com While extensive published research focusing solely on this molecule is not widespread, the rationale for its investigation can be inferred from the established importance of its structural components.

The rationale for focused research on this compound is built on its potential as a precisely functionalized building block for advanced synthesis. The presence of three distinct functional elements—the indoline nitrogen, the methyl group, and the nitro group—at specific positions offers a high degree of synthetic utility:

The Nitro Group (Position 6): As a strong electron-withdrawing group, it modifies the electronic character of the aromatic ring. Crucially, it can be reduced to a 6-amino group, a key precursor for a variety of heterocyclic structures and bioactive molecules, including those targeting serotonin receptors or possessing anticancer properties. sigmaaldrich.com

The Methyl Group (Position 4): This group provides steric bulk and alters the lipophilicity of the molecule, which can be critical for tuning the binding affinity and pharmacokinetic properties of a potential drug candidate. Its presence also blocks a potential site of metabolism, which can enhance the metabolic stability of derivatives.

The Indoline Nitrogen: This secondary amine is a nucleophilic center, allowing for N-alkylation or N-acylation to introduce diverse side chains and build molecular complexity. researchgate.net

Therefore, this compound is a valuable intermediate for creating libraries of complex molecules for screening in drug discovery and materials science. Its defined substitution pattern allows chemists to explore structure-activity relationships with a high degree of control, making it a strategic tool in the development of new functional compounds.

Established Synthetic Routes to Nitroindolines

Established synthetic strategies provide reliable pathways to nitroindoline (B8506331) derivatives, leveraging well-understood reaction mechanisms to build the core heterocyclic structure.

A notable method for the synthesis of 4- and 6-substituted nitroindoles involves the direct reaction of m-nitroaniline with carbon nucleophiles through an oxidative nucleophilic substitution of hydrogen (SNH) mechanism, also known as the Mąkosza reaction. researchgate.net This approach is particularly effective for creating the indoline ring in a single step from readily available starting materials. researchgate.net

In this synthetic route, enolizable ketones serve as the carbon nucleophile source. researchgate.net The ketone is deprotonated by a strong base to form an enolate anion, which then attacks the nitroaniline ring. This reaction demonstrates high selectivity, with the nucleophilic attack occurring at the positions ortho to the amino group (C2 and C6) of the m-nitroaniline. researchgate.net The subsequent steps lead to the formation of the five-membered ring characteristic of the indoline structure.

Strong bases are critical for the success of this reaction, as they are required to generate the enolate anion from the ketone. researchgate.net Potassium tert-butoxide (t-BuOK) is commonly described as the base for this transformation. researchgate.net However, research has shown that using the sodium salt (e.g., sodium tert-butoxide) can lead to a slight increase in the isolated yield of the desired nitroindole product. researchgate.net The base's role is to ensure a sufficient concentration of the nucleophilic enolate is present to react with the electrophilic nitroaromatic ring.

Table 1: Reagents in Oxidative Nucleophilic Substitution for Nitroindoline Synthesis

| Role | Compound/Reagent | Example | Function |

|---|---|---|---|

| Starting Material | Nitroaniline | m-Nitroaniline | Aromatic core and source of the amino and nitro groups. |

| Nucleophile Source | Enolizable Ketone | Acetone, Cyclohexanone | Provides the carbon atoms for the formation of the five-membered ring. |

| Base | Alkali Metal Alkoxide | Potassium tert-butoxide (t-BuOK), Sodium tert-butoxide | Deprotonates the ketone to form the reactive enolate anion. researchgate.net |

The core of the mechanism involves the nucleophilic attack of the enolate anion on the electron-deficient nitroaniline ring. This addition results in the formation of an anionic σH adduct, also known as a Meisenheimer complex. researchgate.netnih.gov The nitro group on the aromatic ring is essential as it activates the ring towards nucleophilic attack and stabilizes the negative charge of the resulting σH adduct through resonance. nih.gov For this specific synthesis, the adduct is further stabilized by an intramolecular interaction between the amino group of the nitroaniline and the carbonyl group from the ketone moiety. researchgate.net The formation of these adducts is a key intermediate step before the aromaticity is restored. nih.gov

Following the formation of the stabilized σH adduct, the intermediate undergoes spontaneous oxidation, which restores the aromaticity of the benzene ring and results in an ortho-aminonitrobenzyl ketone. researchgate.net This ketone then undergoes an intramolecular cyclization via a Baeyer-type condensation. This final step involves the amino group attacking the carbonyl carbon, followed by dehydration, to form the five-membered heterocyclic ring, yielding the final 4- or 6-substituted nitroindole product. researchgate.net

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com This reaction can be adapted to produce nitroindoles by using the appropriate nitrophenylhydrazine (B1144169) precursors. researchgate.net

The general mechanism begins with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone. wikipedia.orgalfa-chemistry.com The phenylhydrazone then tautomerizes to an enamine intermediate. alfa-chemistry.com A critical nih.govnih.gov-sigmatropic rearrangement occurs after protonation, leading to a diimine intermediate. This intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.comjk-sci.com The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA). wikipedia.orgalfa-chemistry.com

For the synthesis of nitroindoles, nitrophenylhydrazones are used as starting materials. For instance, the reaction of ethyl pyruvate (B1213749) m-nitrophenylhydrazone in polyphosphoric acid yields a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate. researchgate.net These esters can then be hydrolyzed and decarboxylated to furnish the corresponding 4-nitroindole (B16737) and 6-nitroindole. researchgate.net

Table 2: Examples of Fischer Synthesis for Nitroindoles researchgate.net

| Phenylhydrazone Precursor | Carbonyl Compound | Product(s) |

|---|---|---|

| o-nitrophenylhydrazone | Ethyl pyruvate | Ethyl 7-nitroindole-2-carboxylate |

| p-nitrophenylhydrazone | Ethyl pyruvate | Ethyl 5-nitroindole-2-carboxylate |

| m-nitrophenylhydrazone | Ethyl pyruvate | Ethyl 4-nitroindole-2-carboxylate and Ethyl 6-nitroindole-2-carboxylate |

Synthetic Methodologies for this compound and Related Nitroindolines

The synthesis of nitroindolines, including the specifically substituted this compound, employs a variety of strategic chemical transformations. These methods range from classical cyclization reactions to modern palladium-catalyzed cross-coupling and rearrangement reactions, each offering distinct advantages in terms of regioselectivity and substrate scope.

2 Fischer Indole Synthesis of Nitroindoles

The Fischer indole synthesis is a cornerstone in the preparation of the indole nucleus and has been adapted for the synthesis of various nitroindoles. This method typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.comnih.govwikipedia.org

The Fischer rearrangement of o-nitro- and p-nitrophenylhydrazones of ethyl pyruvate in the presence of polyphosphoric acid serves as a direct route to specific nitroindole carboxylates. For instance, the cyclization of ethyl pyruvate o-nitrophenylhydrazone yields ethyl 7-nitroindole-2-carboxylate, while the corresponding p-nitrophenylhydrazone affords ethyl 5-nitroindole-2-carboxylate. Subsequent hydrolysis and decarboxylation of these esters provide the parent 7-nitroindole (B1294693) and 5-nitroindole, respectively. organic-chemistry.org

The synthesis of various positional isomers of nitroindole can be achieved through the Fischer indole synthesis by selecting the appropriately substituted nitrophenylhydrazine. While o- and p-nitrophenylhydrazones lead to 7- and 5-nitroindoles, the use of m-nitrophenylhydrazone of ethyl pyruvate results in a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate. organic-chemistry.org The regioselectivity of the cyclization of m-substituted phenylhydrazones can be influenced by the nature of the substituent and the reaction conditions. For electron-releasing groups, para attack is generally favored, leading to the 6-substituted indole as the major product. Conversely, with electron-withdrawing groups, selectivity can be poor, yielding a mixture of 4- and 6-substituted indoles. nih.gov The separation of these isomers can often be achieved by fractional crystallization or chromatography. Hydrolysis and decarboxylation of the separated esters then furnish the pure 4-nitro- and 6-nitroindoles. organic-chemistry.org

A valuable method for the preparation of 4-nitroindole involves the use of 2-methyl-3-nitroaniline (B147196) as a starting material, which is converted to an imidate ester and then cyclized in the presence of diethyl oxalate (B1200264) and a base. nih.gov

| Starting Material | Product(s) | Key Reagents |

| Ethyl pyruvate o-nitrophenylhydrazone | Ethyl 7-nitroindole-2-carboxylate | Polyphosphoric acid |

| Ethyl pyruvate p-nitrophenylhydrazone | Ethyl 5-nitroindole-2-carboxylate | Polyphosphoric acid |

| Ethyl pyruvate m-nitrophenylhydrazone | Ethyl 4-nitroindole-2-carboxylate and Ethyl 6-nitroindole-2-carboxylate | Polyphosphoric acid |

| 2-Methyl-3-nitroaniline | 4-Nitroindole | Triethyl orthoformate, Diethyl oxalate, Potassium ethoxide |

Efforts to enhance the Fischer indole synthesis have focused on improving yields, regioselectivity, and reaction conditions. One improved protocol for the synthesis of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole involves the cyclization of propionaldehyde (B47417) 3-nitrophenylhydrazone in a mixture of toluene (B28343) and 85% phosphoric acid at elevated temperatures. This method provides the respective nitroindoles in moderate yields, with the 6-nitro isomer being the major product. researchgate.net The separation of the resulting isomers can be accomplished by fractional crystallization from ethanol. researchgate.net

| Hydrazone | Cyclization Conditions | Products | Yields |

| Propionaldehyde 3-nitrophenylhydrazone | Toluene, 85% H3PO4, 100°C | 3-Methyl-4-nitroindole and 3-Methyl-6-nitroindole | 42% and 48% respectively |

3 Palladium-Catalyzed Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

A stepwise palladium-catalyzed approach has been developed for the synthesis of C5-, C6-, and C7-nitroindoles. This method utilizes the cross-coupling of nitro-2-trifloxyanilides with terminal alkynes, followed by a heteroannulation step mediated by potassium tert-butoxide. This sequence allows for the construction of the indole ring with good control over the substitution pattern. organic-chemistry.org

To streamline the synthesis of nitroindoles, a palladium-catalyzed one-pot procedure has been developed. This approach involves the coupling and subsequent heteroannulation of nitro-2-trifluoroacetamidoaryl triflates. This one-pot method avoids the isolation of intermediates, thereby increasing efficiency and reducing waste. organic-chemistry.org The Larock indole synthesis, a well-known palladium-catalyzed heteroannulation, provides a versatile route to various substituted indoles from ortho-iodoanilines and disubstituted alkynes. wikipedia.org

Structure

3D Structure

特性

IUPAC Name |

4-methyl-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFXHUNYBBEOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276618 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-27-3 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies on 4 Methyl 6 Nitroindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

An electronic structure analysis would reveal the distribution of electrons within the molecule, influencing its reactivity, polarity, and spectroscopic properties. Key parameters such as molecular orbital energies, electron density distribution, and the electrostatic potential map would be determined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and its propensity to participate in chemical reactions.

This analysis would identify the most stable three-dimensional arrangements (conformers) of the 4-Methyl-6-nitroindoline molecule. By calculating the relative energies of different conformers, researchers can determine the most likely shapes the molecule will adopt, which is critical for understanding its biological activity and physical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its interactions with its environment.

MD simulations can model how this compound interacts with various solvent molecules. This is crucial for predicting its solubility and understanding how the solvent can influence its structure and reactivity. The simulations would detail the formation of solvation shells and the specific interactions, such as hydrogen bonds, between the solute and solvent.

In mixed solvent systems, a molecule may be preferentially solvated by one solvent over another. MD simulations can quantify this phenomenon, providing a microscopic view of the local solvent composition around the this compound molecule. This is important for processes like crystallization, chromatography, and understanding reaction kinetics in mixed solvents.

The lack of such detailed computational studies on this compound presents an open area for future research. Such investigations would not only provide fundamental data on this specific compound but also contribute to the broader understanding of the structure-property relationships in the indoline (B122111) family of molecules.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a foundational framework for understanding the detailed mechanisms of organic reactions at a molecular level. For compounds like this compound, DFT calculations are particularly useful for mapping potential energy surfaces, identifying transition states, and determining the electronic factors that govern reaction pathways. These theoretical investigations offer a lens into transient structures and energetic barriers that are often difficult to probe experimentally.

In the context of cycloaddition reactions, the indole (B1671886) scaffold, particularly when substituted with an electron-withdrawing group like a nitro group, can participate as a dienophile in Diels-Alder reactions. The nitro group on the this compound skeleton significantly enhances its electrophilic character.

Theoretical studies on related N-mesyl-nitroindoles reacting with a nucleophilic diene like isoprene have shown that these reactions proceed as polar Diels-Alder processes with a normal electron demand. sciforum.net The electron-withdrawing nitro substituent is crucial for inducing the electrophilic behavior of the indole ring system, making it reactive toward electron-rich dienes. sciforum.net This electronic activation dictates the orientation and selectivity of the cycloaddition. sciforum.net For this compound, the C5=C6 double bond of the benzene (B151609) ring, activated by the adjacent nitro group at C6, would be the expected site of dienophilic activity. The reaction mechanism is anticipated to be a concerted, one-step process. sciforum.net

The key to understanding the kinetics and mechanism of a concerted reaction like the Diels-Alder reaction lies in the analysis of its transition state (TS). Computational studies on the cycloaddition of N-mesyl-nitroindoles with isoprene have successfully located and characterized the transition states for these processes. sciforum.net

The analysis reveals that the cycloaddition proceeds through a single, highly asynchronous transition state. sciforum.net Asynchronicity in a transition state means that the new chemical bonds are not forming at the same rate. For instance, in the reaction between an N-mesyl-nitroindole and isoprene, the calculated bond lengths of the forming C-C bonds at the transition state are significantly different, indicating a high degree of asynchronicity. sciforum.net

Computational data, including activation energies and key bond distances in the transition state for related nitroindoles, provide a quantitative basis for this analysis.

| Reacting Nitroindole | Solvent Condition | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) | Forming Bond Lengths at TS (Å) |

|---|---|---|---|---|

| N-mesyl-5-nitroindole | Toluene (B28343) | 23.51 | -23.71 | Cα-C1: 2.01, Cβ-C4: 2.70 |

| N-mesyl-5-nitroindole | Solvent-Free (MW) | 22.25 | -24.97 | Cα-C1: 1.99, Cβ-C4: 2.71 |

Data adapted from a theoretical study on N-mesyl-nitroindoles reacting with isoprene. sciforum.net The bond lengths refer to the two new C-C bonds being formed in the transition state.

This data illustrates that the activation energies are significantly lowered under microwave (MW) irradiation in solvent-free conditions compared to conventional heating in toluene. sciforum.net The notable difference in the lengths of the two forming bonds (Δr ≈ 0.7 Å) quantitatively confirms the asynchronous nature of the transition state. sciforum.net

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.comencyclopedia.pub Within MEDT, the feasibility of a reaction is understood by analyzing the changes in electron density along the reaction path. mdpi.comrsc.org

For the polar Diels-Alder reaction involving an electrophilically activated dienophile like this compound, MEDT provides valuable tools for analysis:

Conceptual DFT Reactivity Indices: Indices such as electrophilicity and nucleophilicity are used to understand the polar nature of the reaction. The nitroindole would be characterized as a strong electrophile, while the diene would be the nucleophile.

Global Electron Density Transfer (GEDT): At the transition state, a significant flow of electron density occurs from the nucleophile (diene) to the electrophile (nitroindole). The magnitude of this GEDT is a measure of the reaction's polarity. encyclopedia.pub In polar cycloadditions, this transfer of electron density is responsible for the formation of the new bonds. mdpi.com

Topological Analysis of the Electron Localization Function (ELF): ELF analysis reveals the specific changes in bonding along the reaction coordinate. It allows for the visualization of bond formation and breaking, providing a detailed picture of the reaction mechanism.

By applying MEDT, the reaction of this compound would be classified as a polar process driven by the favorable electrophile-nucleophile interactions, with the reaction's regioselectivity being governed by the most favorable two-center interactions determined by the non-symmetric distribution of electron density during the GEDT process. mdpi.com

Structure-Reactivity Relationships from Computational Data

Computational studies are instrumental in establishing clear relationships between molecular structure and chemical reactivity. By systematically modifying substituents and their positions, one can computationally predict and rationalize trends in reaction rates and selectivity.

In the case of nitroindoles, the position of the nitro group has a profound impact on the activation energy of the Diels-Alder reaction. Theoretical studies on N-mesyl-nitroindoles have shown that the reaction is more favorable when the nitro group is located on the heterocyclic pyrrole ring (e.g., at the 2- or 3-position) compared to when it is on the benzene ring (e.g., at the 5-position). sciforum.net The primary reason for this is the energetic cost associated with the loss of aromaticity in the benzene ring during the cycloaddition, which is required when the dienophilic double bond is part of that ring. sciforum.net

| Nitroindole Position | Ring Involved in Reaction | Relative Activation Energy | Thermodynamic Favorability |

|---|---|---|---|

| 2- or 3-position | Heterocyclic Moiety | Lower | More Favorable |

| 5-position | Benzene Moiety | Higher | Less Favorable |

Comparative data derived from theoretical studies on N-mesyl-nitroindoles. sciforum.net

Based on these findings, this compound, where the reaction would involve the C5=C6 bond of the benzene moiety, is expected to have a higher activation energy and be thermodynamically less favored in Diels-Alder reactions compared to isomers where the nitro group activates the heterocyclic ring. sciforum.net The presence of the methyl group at the 4-position would likely introduce further electronic and steric effects, which could be precisely quantified through dedicated computational analysis.

Advanced Applications and Pharmacological Potential of 4 Methyl 6 Nitroindoline Derivatives

Medicinal Chemistry Applications of Indoline (B122111) Derivatives

Indoline derivatives are a cornerstone in the development of new therapeutic agents due to their versatile biological functions. The inherent structural features of the indoline nucleus allow for diverse chemical modifications, leading to compounds with tailored activities. Researchers have successfully developed indoline-based compounds that serve as inhibitors for critical biological targets like the epidermal growth factor receptor (EGFR), making them valuable candidates in oncology. researchgate.netnih.gov The exploration of this scaffold continues to yield promising molecules for treating a range of diseases.

The indoline framework is a key feature in several potent anticancer agents. Its derivatives have been extensively investigated for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov Synthetic indolines, for instance, are noted for their wide range of biological activities, which has spurred research into new analogs for cancer therapy. researchgate.net

A primary mechanism through which indoline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. researchgate.net One such novel derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI), has demonstrated significant potential as an inhibitor of the epidermal growth factor receptor (EGFR). researchgate.netnih.gov By targeting EGFR, HNPMI can downregulate downstream signaling pathways like PI3K/S6K1, which are crucial for cell growth and survival. researchgate.net

The antiproliferative and apoptotic effects of HNPMI have been observed in breast cancer cell lines. researchgate.netnih.gov Studies show that HNPMI significantly reduces the proliferation of MCF-7 and SkBr3 breast cancer cells without affecting non-cancerous cells. researchgate.net The induction of apoptosis is confirmed through the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of the apoptotic process. researchgate.net This caspase-mediated apoptosis leads to DNA fragmentation, a hallmark of apoptotic cell death, in breast cancer cells treated with the compound. researchgate.net

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 64.10 | Cyclophosphamide |

| SkBr3 | 119.99 |

A major challenge in cancer treatment is the development of drug resistance, which can render many chemotherapeutic agents ineffective. documentsdelivered.com Indole (B1671886) derivatives represent a promising class of compounds in the search for new anticancer agents capable of overcoming this resistance. documentsdelivered.com The unique structural properties of the indole nucleus allow for the design of molecules that can potentially circumvent the resistance mechanisms employed by cancer cells, making them a significant focus of ongoing research. documentsdelivered.com

Specific analogs based on the broader indole and indoline structures have shown considerable promise as anticancer agents.

Isoindigo Glycosides: Isoindigo, a structural isomer of the famous dye indigo, has become an attractive scaffold for the pharmaceutical industry. researchgate.net N-substituted isoindigo derivatives have been successfully used in the treatment of leukemia. researchgate.net Furthermore, naturally occurring indigo-N-glycosides, known as akashins, have demonstrated activity against a variety of human tumor cell lines, including colon carcinoma, melanoma, lung carcinoma, and breast cancer. beilstein-journals.org Thioindirubin-N-glycosides have also shown excellent cytotoxic activity against melanoma, squamous cell carcinoma, lung cancer, and glioblastoma cells. beilstein-journals.orgnih.gov

Sunitinib: Sunitinib is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that is FDA-approved for the treatment of metastatic renal cell carcinoma. mdpi.comfrontiersin.org Its structure contains an indoline moiety. Sunitinib functions by competing with ATP for the ATP-binding pocket of kinases, thereby inhibiting signal transduction. mdpi.com It potently inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis and tumor cell proliferation. mdpi.com Numerous sunitinib derivatives have been developed and tested, with some showing significantly higher potency against human pancreatic cancer cell lines than sunitinib itself. mdpi.com For example, the derivative EMAC4001 was found to be 24 to 47 times more active than sunitinib against MIA PaCa-2 and PANC-1 pancreatic cancer cell lines. mdpi.com

The versatile indole scaffold is also a foundation for the development of compounds with antimicrobial and antiviral properties. A novel series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone products have been evaluated for their antiviral activity against a range of DNA and RNA viruses. nih.gov Several of the thiosemicarbazide derivatives exhibited notable activity against Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range. nih.gov

Derivatives of the indoline and indole core have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The inclusion of a nitro group, as in 4-Methyl-6-nitroindoline, is a common strategy in designing antimicrobial agents, as nitroaromatic compounds are known for their broad spectrum of biological activities. encyclopedia.pub

Research has shown that different structural modifications to the indole ring can yield varied antibacterial profiles. For example:

A series of 6-bromoindolglyoxylamide derivatives showed intrinsic antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and S. intermedius. One of the polyamine derivatives in this series also demonstrated the ability to enhance the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

In another study, an evaluation of various indole derivatives found that S. aureus (Gram-positive) was the most resistant strain, while S. Typhimurium (Gram-negative) was the most sensitive. researchgate.net The most promising compound in that series exhibited a minimum inhibitory concentration (MIC) in the range of 0.06–0.12 mg/mL. researchgate.net

Nitrated pyrrolomycins, which are related heterocyclic compounds, have proven effective against both P. aeruginosa (Gram-negative) and S. aureus (Gram-positive), with the presence of nitro groups on the pyrrole ring enhancing the antibacterial activity. encyclopedia.pub

| Compound Class | Target Bacteria (Gram type) | Observed Activity |

|---|---|---|

| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus (Positive) | Intrinsic antimicrobial activity nih.gov |

| 6-Bromoindolglyoxylamide derivatives | Pseudomonas aeruginosa (Negative) | Antibiotic enhancing properties nih.gov |

| Various methylindole derivatives | S. aureus (Positive) | Most resistant strain tested researchgate.net |

| Various methylindole derivatives | S. Typhimurium (Negative) | Most sensitive strain tested (MIC: 0.47–1.88 mg/mL) researchgate.net |

Antimicrobial and Antiviral Compounds

Interference with Viral Replication and Entry

While direct studies on the antiviral properties of this compound are limited, the broader class of indole derivatives has demonstrated significant potential in combating various viral infections. Research into substituted indoles has identified compounds with potent inhibitory effects against a range of viruses, including Influenza A virus (IAV), Zika virus, Dengue virus, and West Nile virus nih.govnih.gov. The antiviral mechanism of these derivatives often involves the inhibition of key viral enzymes essential for replication, such as the NS2B-NS3 protease in Flaviviruses nih.gov.

The structure-activity relationship (SAR) studies of indole-based antiviral agents suggest that the nature and position of substituents on the indole ring are critical for their activity. For instance, the introduction of specific moieties can enhance the binding affinity of the compound to viral proteins, thereby disrupting the viral life cycle. Some indole derivatives have been shown to inhibit viral replication in cell-based assays with EC50 values in the low micromolar range nih.govnih.gov. The presence of a nitro group, an electron-withdrawing substituent, can influence the electronic properties of the indoline ring and potentially enhance its interaction with viral targets. Similarly, the methyl group can contribute to the lipophilicity and steric interactions of the molecule, which may affect its ability to penetrate viral envelopes or interact with hydrophobic pockets of viral proteins.

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound | Virus | Assay | IC50 / EC50 (µM) | Reference |

|---|---|---|---|---|

| Compound D1 | Influenza A Virus | CPE | 3.06 | nih.gov |

| Compound D3 | Influenza A Virus | CPE | 4.12 | nih.gov |

| Compound 66 | Zika Virus Protease | Enzyme Inhibition | 0.32 | nih.gov |

| Compound 67 | Zika Virus Protease | Enzyme Inhibition | 0.45 | nih.gov |

| Compound 6b | Coxsackie B4 Virus | CPE | 0.4 - 2.1 µg/mL | nih.gov |

Note: This table presents data for related indole derivatives to illustrate the potential antiviral activity of the scaffold. Data for this compound itself is not currently available.

Anti-inflammatory and Analgesic Agents

Substituted indoline and indole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties core.ac.uknih.govnih.gov. The core indole structure is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

In vivo studies on various animal models have demonstrated the efficacy of indole derivatives in reducing inflammation and alleviating pain. For instance, in carrageenan-induced paw edema tests, a standard model for acute inflammation, certain derivatives have shown significant reductions in swelling. Similarly, in acetic acid-induced writhing tests, which assess peripheral analgesic activity, these compounds have been observed to decrease the number of writhes, indicating pain relief nih.gov. The presence of a nitro group on the aromatic ring has been associated with potent anti-inflammatory and analgesic activities in other heterocyclic systems, suggesting that this compound derivatives could exhibit similar properties nih.gov.

A primary mechanism underlying the anti-inflammatory and analgesic effects of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation nih.govnih.govresearchgate.net. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects youtube.com.

Structure-activity relationship studies have shown that the nature and position of substituents on the indole ring play a crucial role in determining the potency and selectivity of COX inhibition. The presence of specific functional groups can enhance the binding of the molecule to the active site of the COX-2 enzyme. For instance, certain diaryl heterocyclic compounds, a class to which some indole derivatives belong, have shown high selectivity for COX-2 nih.gov. While direct data for this compound is not available, related indoline derivatives have been synthesized and evaluated for their COX inhibitory activity, with some compounds exhibiting IC50 values in the micromolar range for COX-2 inhibition mdpi.com.

Table 2: COX Inhibitory Activity of Selected Indole and Related Heterocyclic Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Kuwanon A | >100 | 14 | >7.1 | mdpi.com |

| Quinoline Derivative 9e | >22 | 0.043 | >513 | nih.gov |

| Benzimidazole Derivative 36 | >100 | 0.09 | >1111 | nih.gov |

Note: This table showcases the COX inhibitory potential of related compounds to infer the possible activity of this compound derivatives.

Chronic inflammation is often mediated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). The ability to modulate the production of these cytokines is a key therapeutic strategy for managing inflammatory diseases nih.gov. Certain N-substituted indole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in microglial cells epa.gov.

The mechanism of cytokine inhibition by these indole derivatives may involve the modulation of intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression. By interfering with these pathways, these compounds can suppress the transcription and subsequent release of pro-inflammatory cytokines. For example, some quinoline derivatives have demonstrated significant inhibition of LPS-induced TNF-α and IL-6 production in RAW264.7 mouse macrophages epa.gov. Given the structural similarities, it is plausible that this compound derivatives could also exert anti-inflammatory effects through the modulation of cytokine production. Studies on methyl derivatives of flavones have also shown their ability to modulate pro-inflammatory cytokine production in stimulated macrophages nih.govmdpi.com.

The indoline scaffold is known to be a source of compounds with significant antioxidant activity. The antioxidant properties of these derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. The presence of a nitrogen atom in the indoline ring can contribute to its electron-donating ability, which is a key feature for radical scavenging.

Central Nervous System (CNS) Active Drugs

Indole and its derivatives are well-established pharmacophores in the development of drugs targeting the central nervous system. The indole nucleus is present in numerous neurotransmitters, such as serotonin (B10506), and in a variety of synthetic drugs with CNS activity. The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its action within the CNS. The physicochemical properties of this compound, including its lipophilicity and molecular weight, would be key determinants of its potential CNS activity. The methyl group would generally increase lipophilicity, which can favor BBB penetration.

Melatonin (B1676174), a hormone primarily known for regulating the sleep-wake cycle, exerts its effects through binding to melatonin receptors, mainly MT1 and MT2. The development of selective antagonists for these receptors is of great interest for studying the physiological roles of melatonin and for potential therapeutic applications.

Research has shown that the position of substituents on the indole ring is critical for affinity and selectivity towards melatonin receptor subtypes. A study on nitroindole derivatives revealed that the position of the nitro group significantly influences the binding affinity to melatonin receptors. Specifically, analogues with a nitro group at the 6- or 7-position of the indole ring were found to retain good affinity for MT1 and MT2 receptors, while a 4-nitro isomer showed high affinity and selectivity for the MT3 binding sites nih.gov. This suggests that a 6-nitro substitution, as in this compound, is compatible with binding to MT1 and MT2 receptors. The 4-methyl group could further modulate the binding affinity and selectivity through steric and electronic interactions within the receptor's binding pocket. The development of constrained analogues, such as those derived from 6H-isoindolo[2,1-a]indoles, has provided further insights into the structural requirements for melatonin receptor antagonism nih.gov.

Table 3: Binding Affinities of Nitroindole Derivatives at Melatonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| Melatonin | MT1 | 0.1-0.3 | nih.gov |

| Melatonin | MT2 | 0.3-1.0 | nih.gov |

| 6-Nitro-melatonin analogue | MT1 | ~10 | nih.gov |

| 6-Nitro-melatonin analogue | MT2 | ~20 | nih.gov |

| 4-Nitro-melatonin analogue | MT3 | 1.5 | nih.gov |

Note: This table provides data for closely related nitroindole analogues to illustrate the potential of this compound derivatives as melatonin receptor ligands.

5-HT1 Receptor Agonists

Serotonin (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and psychological processes. The 5-HT1 receptor subfamily, particularly the 5-HT1A receptor, is a well-established target for therapeutic intervention, especially in the treatment of anxiety and depressive disorders. Agonists of the 5-HT1A receptor are known to modulate serotonergic neurotransmission, leading to anxiolytic and antidepressant effects. The development of selective 5-HT1A receptor agonists is a key strategy in modern neuropharmacology. While the indoline core is present in some serotonergic agents, specific derivatives of this compound developed as 5-HT1A agonists are not extensively documented in mainstream research literature. The synthetic potential of the this compound scaffold, however, allows for the theoretical design of derivatives that could interact with this receptor. The nitro group could be reduced to an amine, which could then be functionalized to incorporate pharmacophoric elements known to bind to the 5-HT1A receptor.

| Compound Class | Example | Primary Therapeutic Use |

| Azapirones | Buspirone | Anxiolytic |

| Triptans | Sumatriptan | Antimigraine |

| Piperazines | Flesinoxan | Antidepressant (research) |

5-HT2C/2B Receptor Antagonists

The 5-HT2 receptor subfamily, including 5-HT2B and 5-HT2C receptors, is also a significant target for drug development. 5-HT2C receptor antagonists are investigated for the treatment of depression, anxiety, and schizophrenia. Conversely, antagonism of the 5-HT2B receptor is pursued for conditions such as pulmonary arterial hypertension and fibrosis. The design of selective antagonists for these receptors is an active area of research. (N)-Methanocarba adenosine derivatives have been structurally modified to target 5-HT2B serotonin receptors as antagonists. nih.gov The search for new chemical entities with desirable selectivity profiles often involves screening libraries of compounds built around versatile scaffolds like indoline. Derivatives originating from this compound could be synthesized to explore their potential as 5-HT2C/2B antagonists. The core structure provides a rigid framework that can be elaborated with various substituents to optimize binding affinity and selectivity for these specific serotonin receptor subtypes.

| Receptor Target | Therapeutic Indication of Antagonism |

| 5-HT2C | Depression, Anxiety, Schizophrenia |

| 5-HT2B | Pulmonary Hypertension, Fibrosis |

Cardiovascular Disease Treatment

The indoline framework is found in several cardiovascular drugs. The development of novel agents for cardiovascular diseases, including hypertension, heart failure, and ischemic heart disease, is a critical area of pharmaceutical research. The therapeutic potential of carnitine and its derivatives, for example, has been explored in a range of cardiovascular conditions, including angina, acute myocardial infarction, and congestive heart failure. nih.gov Although direct evidence linking derivatives of this compound to cardiovascular applications is sparse, its utility as a synthetic intermediate allows for the construction of molecules with potential cardiovascular activity. The functional groups of this compound can be used to introduce pharmacophores known to interact with cardiovascular targets, such as adrenoceptors or ion channels.

Metabolic Disorder Interventions (e.g., Antidiabetic, Antihypertensive)

Metabolic disorders, such as type 2 diabetes and hypertension, represent a growing global health challenge. The search for new therapeutic agents to manage these conditions is ongoing. Thiazolidinedione derivatives, for instance, are a known class of antidiabetic agents. acs.org The development of new molecules often involves the use of versatile chemical building blocks. The this compound structure can serve as a starting point for the synthesis of novel compounds aimed at metabolic targets. For example, the indoline nitrogen can be functionalized, and the aromatic ring can be further substituted to create libraries of compounds for screening against targets like peroxisome proliferator-activated receptors (PPARs) or various enzymes involved in metabolic pathways.

Neurodegenerative Disease Management

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. A major focus of drug discovery in this area is the development of neuroprotective agents that can slow or halt the degenerative process. Indole-based compounds are being investigated for their potential in treating neurodegenerative disorders. researchgate.net The structural features of this compound make it a useful precursor for synthesizing more complex molecules with potential neuroprotective properties. The nitro group can be transformed into other functionalities, enabling the introduction of groups designed to inhibit enzymes like cholinesterases, prevent protein aggregation, or reduce oxidative stress, which are all key pathological mechanisms in neurodegenerative diseases. nih.govnih.gov

Role as Intermediates in Complex Organic Synthesis

The primary and most significant role of this compound is as a versatile intermediate in complex organic synthesis. Aromatic nitro compounds are valuable precursors in the synthesis of a wide range of bioactive molecules and drugs. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions and can be readily transformed into a variety of other functional groups, most notably an amino group. This amino group can then serve as a handle for building molecular complexity through reactions such as amide bond formation, diazotization, or N-alkylation. The methyl group also offers a site for potential functionalization, while the indoline ring itself can be modified, for example, through N-acylation or N-alkylation. This multi-functional nature makes this compound and related nitroindoles valuable starting materials for medicinal chemists. nih.gov

Preparation of Arylfurancarboxamides

Arylfurancarboxamides are a class of compounds that have been investigated for various biological activities. The synthesis of these molecules often involves the coupling of a furan ring bearing a carboxylic acid (or its derivative) with an appropriate aryl amine. In this context, this compound can serve as a precursor to the required amine. A general synthetic route would involve the reduction of the nitro group on the this compound to yield 4-methyl-6-aminoindoline. This reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., with palladium on carbon) or using reducing agents like tin(II) chloride. The resulting 4-methyl-6-aminoindoline can then be coupled with a furan-carboxamide derivative, such as 2-furancarbonyl chloride, under standard amide bond-forming conditions to yield the target N-(4-methylindolin-6-yl)furan-2-carboxamide. This highlights the utility of this compound as a strategic starting material for accessing more complex and potentially bioactive molecules.

Synthesis of Bicyclic Benzamides

Bicyclic benzamides are a class of compounds extensively investigated for their therapeutic potential, particularly as agonists for serotonin receptors. nih.govjst.go.jp The synthesis of these molecules often involves the indoline nucleus as a core structure. In a general approach, an indoline derivative can be acylated with a substituted benzoyl chloride in the presence of a base. The resulting amide can then undergo further intramolecular reactions, such as Friedel-Crafts cyclization, to form a second ring, yielding a bicyclic benzamide structure. nih.gov

For a precursor like this compound, the synthesis would typically begin with the chemical reduction of the nitro group to an amine (4-methyl-6-aminoindoline). This newly formed amino group, or the secondary amine within the indoline ring itself, can then serve as the nucleophile for the reaction with a benzoyl derivative to form the crucial amide bond. The inherent geometry and substituent positions on the indoline template are critical for receptor recognition and pharmacological activity. nih.gov

Table 1: Key Reaction Steps in Bicyclic Benzamide Synthesis from an Indoline Precursor

| Step | Reaction Type | Description |

| 1 | Nitro Group Reduction | Conversion of the -NO₂ group on the indoline ring to an -NH₂ group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. |

| 2 | N-Acylation | Reaction of the aminoindoline with a substituted benzoyl chloride to form an amide linkage (the benzamide). |

| 3 | Cyclization | An intramolecular reaction, often acid-catalyzed, to form a new fused ring, resulting in the final bicyclic benzamide scaffold. |

Preparation of Antiarrhythmic Benzopyrans

Benzopyran derivatives have been identified as promising agents for treating cardiac arrhythmias, including atrial fibrillation. nih.gov Some of these compounds function by selectively prolonging the action potential in atrial muscle without significant effects on ventricular muscle, which may reduce the risk of proarrhythmic side effects. nih.gov The synthesis of novel antiarrhythmic drugs has explored the combination of different pharmacophores, including the indoline core, with benzopyran structures. nih.gov

A plausible synthetic strategy to create a hybrid molecule could involve preparing a functionalized 4-methylindoline (derived from this compound) that can be coupled to a benzopyran scaffold. For instance, the indoline nitrogen could be alkylated with a chain that terminates in a reactive group, allowing it to be linked to the benzopyran ring system. Studies have shown that N-aminoalkylene derivatives of indoline-2,3-diones possess antiarrhythmic properties, and the nature of the substituents on the benzene (B151609) ring significantly influences both efficacy and toxicity. nih.gov This highlights the potential for creating new antiarrhythmic agents by leveraging the structural features of substituted indolines.

Production of Azo Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants used across various industries. nih.gov Their synthesis is a well-established two-step process: diazotization followed by azo coupling. unb.ca

Preparation of the Amine : The process begins with the reduction of the nitro group on this compound to form the corresponding primary aromatic amine, 4-methyl-6-aminoindoline. This is a critical step as the amino group is essential for the subsequent diazotization reaction.

Diazotization : The resulting 4-methyl-6-aminoindoline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt.

Azo Coupling : The diazonium salt is then immediately reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol or an aniline derivative. The diazonium salt acts as an electrophile, and an electrophilic aromatic substitution reaction occurs, forming the characteristic -N=N- (azo) bond that links the two aromatic systems and creates the final dye molecule. nih.govcuhk.edu.hk

The final color of the dye is determined by the specific structures of the diazonium salt and the coupling component. unb.ca

Synthesis of Benzoindolinothiazepines

Benzoindolinothiazepines are complex heterocyclic structures containing an indoline ring fused to a benzothiazepine system. The synthesis of such fused polycyclic systems often relies on cascade reactions, where multiple bonds are formed in a single sequence. A representative approach for building similar fused systems, such as indoline-fused benzothiaoxazepine-1,1-dioxides, involves a cascade double nucleophilic cyclization. researchgate.net

In this type of synthesis, a suitably functionalized indoline precursor would be reacted with a compound containing both a good leaving group on a benzene ring (for nucleophilic aromatic substitution) and another reactive site, like an epoxide. The reaction cascade could be initiated by one of the nitrogen or oxygen nucleophiles in the molecule, followed by a second intramolecular cyclization to form the final, complex ring system. The 4-methyl and 6-nitro (or a group derived from it) substituents on the indoline ring would influence the electronic properties and reactivity of the molecule during these cyclization steps.

Preparation of Pazopanib Intermediates

Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy. rroij.com The synthesis of Pazopanib relies on a key heterocyclic intermediate. While the indoline core is central to many pharmaceuticals, the primary building block for Pazopanib is a related but distinct structure: 3-methyl-6-nitro-1H-indazole. nbinno.comnbinno.com

The synthesis of a crucial Pazopanib intermediate, N,2,3-trimethyl-2H-indazol-6-amine, proceeds from this indazole starting material through a multi-step process. mdpi.com

Table 2: Selected Steps for the Synthesis of a Key Pazopanib Intermediate

| Starting Material | Key Transformation | Intermediate Product | Overall Yield |

| 3-methyl-6-nitro-1H-indazole | Nitro Reduction | 3-methyl-1H-indazol-6-amine | 87% |

| 3-methyl-1H-indazol-6-amine | Reductive Amination | N,N-dimethyl-3-methyl-1H-indazol-6-amine | 87% |

| N,N-dimethyl-3-methyl-1H-indazol-6-amine | N-methylation of Indazole Ring | N,2,3-trimethyl-2H-indazol-6-amine | 73% |

Development of Novel Therapeutic Agents based on Indoline Core

The indoline scaffold is a foundational element in the development of new therapeutic agents due to its wide range of biological activities. researchgate.netrsc.org Its structure is present in numerous natural products and has been exploited by medicinal chemists to create drugs for various diseases. researchgate.netnih.gov

Key therapeutic areas for indoline-based agents include:

Anticancer Agents : Indoline derivatives have been developed as inhibitors of crucial cellular processes like tubulin polymerization, which is vital for cell division. This mechanism is exploited by well-known anticancer drugs. nih.govmdpi.com

Anti-inflammatory Drugs : Novel indoline compounds have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org

Antimicrobial and Antiviral Agents : The versatile structure of indoline allows for the development of compounds that can combat drug-resistant bacteria by disrupting bacterial membranes or inhibiting biofilm formation. mdpi.com Furthermore, some indole derivatives have been investigated for their potential antiviral properties. nih.govmdpi.com

Cardiovascular Drugs : The indoline core has been incorporated into molecules designed to treat cardiovascular conditions, including hypertension and arrhythmias. researchgate.netnih.gov

The ability to easily modify the indoline ring system allows for the fine-tuning of a compound's pharmacological profile, making it a highly valuable scaffold in modern drug discovery. mdpi.com

Future Directions in Pharmacological Research

The future of pharmacological research involving the indoline core is focused on enhancing specificity, efficacy, and sustainability. A key trend is the development of highly regioselective methods to functionalize the indoline ring, allowing chemists to install chemical groups at specific positions to optimize biological activity. bioengineer.orgmiragenews.com The use of more sustainable and cost-effective catalysts, such as copper instead of rhodium, is also a significant area of advancement, which is crucial for large-scale drug manufacturing. miragenews.com

Another major direction is the design of multi-target drugs. Given that complex diseases like cancer and inflammatory disorders involve multiple biological pathways, molecules designed to interact with several targets simultaneously could offer improved therapeutic outcomes. The indoline scaffold is well-suited for this "network pharmacology" approach. acs.org

Finally, researchers continue to explore the potential of indoline derivatives in new therapeutic areas, including neurodegenerative diseases, metabolic disorders, and infectious diseases caused by emerging pathogens. mdpi.comnih.gov The combination of advanced synthetic chemistry, computational drug design, and a deeper understanding of biology will ensure that the indoline scaffold remains a central component in the discovery of novel medicines.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-Methyl-6-nitroindoline

Research on this compound to date has been narrowly focused. The existing scientific literature and commercial availability primarily identify it as a building block in organic synthesis. synhet.com Its value lies in the strategic placement of the methyl and nitro groups on the indoline (B122111) core. The electron-withdrawing nitro group and the electron-donating methyl group create a specific electronic environment that can be exploited in multi-step synthetic pathways.

The compound serves as a precursor for the synthesis of more complex molecules, likely in the realms of dye chemistry and pharmaceutical development, where nitroaromatic compounds are common intermediates. synhet.commdpi.com The indoline structure itself is a well-established pharmacophore, and derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govresearchgate.netmdpi.com However, specific studies detailing the direct biological or material properties of this compound are conspicuously absent from the current body of literature. Its role has been supportive rather than primary, a starting point for syntheses rather than the endpoint.

Identification of Research Gaps and Emerging Areas

The most significant research gap for this compound is the comprehensive evaluation of its intrinsic properties. The current landscape presents a molecule defined by its synthetic utility rather than its functional characteristics. Several key areas remain unexplored:

Biological Activity Screening: There is a clear lack of data on the biological effects of this compound. Screening for anticancer, antimicrobial, antifungal, and anti-inflammatory activities is a critical first step. mdpi.comresearchgate.netmdpi.com Studies on related nitroindole structures have shown that the position of the nitro group can significantly influence biological outcomes, such as binding to specific receptors or exhibiting antiproliferative effects. nih.govebi.ac.uk

Physicochemical Characterization: Detailed studies on its photophysical and electronic properties are needed. The presence of a nitro group, a known chromophore, suggests potential for applications in dyes, sensors, or as a photoactive probe, none of which have been investigated.

Toxicological Profile: For any future application in medicinal chemistry or materials science, a thorough toxicological assessment is essential. This data is currently unavailable.

An emerging area of interest is the use of nitro compounds as lead structures in drug discovery, suggesting that this compound could be a candidate for such programs. mdpi.com

Potential for Novel Applications and Derivatizations

The true potential of this compound lies in its derivatization. The indoline core offers multiple sites for chemical modification, primarily at the nitrogen atom (N-1 position) and through reactions involving the nitro group.

Potential Derivatizations and Applications:

| Target Site / Reaction | Potential Derivatives | Potential Applications |

| Reduction of Nitro Group | 4-Methyl-6-aminoindoline | Precursor for pharmacologically active amides, sulfonamides, and ureas; Building block for azo dyes. |

| N-Alkylation / N-Acylation | N-substituted this compound derivatives | Modulation of solubility and biological activity; Development of ligands for specific biological targets. nih.govacs.org |

| Nucleophilic Aromatic Substitution | Substitution of the nitro group or hydrogen atoms | Creation of novel functional materials, electroactive polymers, or fluorescent probes. researchgate.net |

| Ring-Opening Reactions | Functionalized 2-(2-aminophenyl)ethanols | Synthesis of unique acyclic ligands or precursors for other heterocyclic systems. |

One of the most promising avenues is the reduction of the nitro group to an amine. The resulting 4-Methyl-6-aminoindoline would be a highly versatile intermediate, enabling the synthesis of a wide range of derivatives with potential therapeutic applications, mirroring strategies used for other substituted indolines. nih.govresearchgate.net

Interdisciplinary Research Opportunities

The exploration of this compound is ripe for interdisciplinary collaboration, bridging organic synthesis with computational chemistry, materials science, and pharmacology.

Computational Chemistry & Molecular Modeling: In silico studies can predict the biological activity, receptor binding affinity, and potential toxicity of this compound and its virtual derivatives. This computational screening can prioritize synthetic efforts towards compounds with the highest likelihood of success, saving significant time and resources.

Materials Science: The aromatic and electronically polarized nature of the molecule suggests potential for incorporation into organic electronic materials. Collaborations with materials scientists could explore its use in the development of organic semiconductors, dye-sensitized solar cells, or nonlinear optical materials. The broader class of indole (B1671886) derivatives is already being explored for applications in materials chemistry. mdpi.com

Pharmacology & Drug Discovery: A systematic approach involving medicinal chemists and pharmacologists is needed to synthesize a library of derivatives and screen them for various biological activities. mdpi.commdpi.com Research into other nitroindole compounds has revealed potent and selective ligands for specific biological targets, a path that could be followed for this compound. nih.govebi.ac.uk

Q & A

Basic: What are the established synthetic routes for 4-Methyl-6-nitroindoline, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves nitration and methylation steps. A common approach is the electrophilic aromatic nitration of 4-methylindoline using a nitric acid-sulfuric acid mixture at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Key variables affecting yield include:

- Temperature control : Excess heat during nitration can lead to over-nitration or decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity but may reduce yields due to side reactions .

- Catalyst choice : Lewis acids like FeCl₃ can improve nitro-group orientation but require inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。